molecular formula C8H12O B13084446 2-Cyclopropyl-2-methylcyclobutanone

2-Cyclopropyl-2-methylcyclobutanone

Cat. No.: B13084446
M. Wt: 124.18 g/mol
InChI Key: FQADPOYWODRSKQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylcyclobutanone is an organic compound characterized by a four-membered cyclic ketone structure. This compound is notable for its unique combination of cyclopropyl and methyl groups attached to the cyclobutanone ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methylcyclobutanone typically involves the cyclopropanation of suitable precursors followed by ring expansion or rearrangement reactions. One common method includes the hydroboration of 1-alkynyl-1-boronate esters, followed by in situ transmetalation and cyclopropanation to generate cyclopropyl carbinols. These intermediates can then undergo oxidation and pinacol-type rearrangement to form the desired cyclobutanone .

Industrial Production Methods: Industrial production of this compound may involve scalable catalytic processes, such as the use of chiral dual-hydrogen-bond donors with hydrogen chloride to achieve enantioselective conversion of cyclopropyl alcohols into cyclobutanone products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-methylcyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Disubstituted cyclobutanones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-2-methylcyclobutanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanone involves its interaction with molecular targets through its reactive carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The cyclopropyl and methyl groups influence the reactivity and stability of these intermediates, affecting the overall reaction pathways .

Comparison with Similar Compounds

    Cyclobutanone: The simplest four-membered cyclic ketone, lacking the cyclopropyl and methyl substituents.

    2-Cyclopropylcyclobutanone: Similar structure but without the methyl group.

    2-Methylcyclobutanone: Similar structure but without the cyclopropyl group.

Uniqueness: 2-Cyclopropyl-2-methylcyclobutanone is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-cyclopropyl-2-methylcyclobutan-1-one

InChI

InChI=1S/C8H12O/c1-8(6-2-3-6)5-4-7(8)9/h6H,2-5H2,1H3

InChI Key

FQADPOYWODRSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)C2CC2

Origin of Product

United States

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